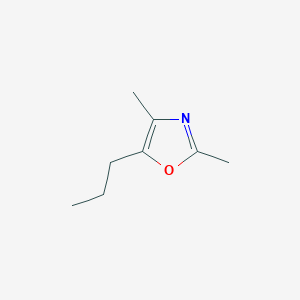

2,4-Dimethyl-5-propyloxazole

描述

Structure

2D Structure

属性

CAS 编号 |

84027-86-1 |

|---|---|

分子式 |

C8H13NO |

分子量 |

139.19 g/mol |

IUPAC 名称 |

2,4-dimethyl-5-propyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3 |

InChI 键 |

PSGAPKDEFJWSNU-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(N=C(O1)C)C |

产品来源 |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethyl 5 Propyloxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Nucleus: Regioselectivity Studies

Electrophilic substitution on the oxazole ring is generally challenging unless the ring is substituted with electron-releasing groups. pharmaguideline.com The position of electrophilic attack is highly dependent on the nature and position of these substituents. For the oxazole ring in general, the reactivity order for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com

Influence of Methyl and Propyl Substituents on Ring Activation and Directing Effects

The methyl and propyl groups at positions C-2, C-4, and C-5 of the oxazole ring are electron-donating groups. derpharmachemica.com These alkyl groups activate the oxazole nucleus towards electrophilic attack by increasing the electron density of the ring through an inductive effect. pharmaguideline.comderpharmachemica.com

The directing effect of these substituents plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution. In the case of 2,4-Dimethyl-5-propyloxazole, the combined electron-donating effects of the methyl groups at C-2 and C-4, and the propyl group at C-5, significantly activate the ring. Generally, all activators are considered ortho-/para-directors in aromatic systems. libretexts.org In the context of the oxazole ring, this translates to directing incoming electrophiles to specific positions. The presence of these activating groups makes electrophilic substitution more facile than in an unsubstituted oxazole. pharmaguideline.com

Mechanistic Pathways of Electrophilic Attack at C-5 Position

While electrophilic aromatic substitution generally occurs at the C5 position in the presence of activating groups, the specific mechanistic pathway for this compound is influenced by the electronic environment created by its substituents. wikipedia.orgtandfonline.com The attack of an electrophile (E+) on the oxazole ring leads to the formation of a cationic intermediate, often referred to as an arenium ion in benzene (B151609) chemistry. total-synthesis.com The stability of this intermediate determines the preferred position of attack.

For an attack at the C-5 position of this compound, the positive charge in the resulting intermediate can be delocalized over the ring. The electron-donating methyl and propyl groups help to stabilize this positive charge. The stability of this intermediate makes the C-5 position a favorable site for electrophilic attack. libretexts.org

It has been proposed that for electron-rich azoles, the mechanism for selective C5-arylation can be of the SEAr (Electrophilic Aromatic Substitution) type. nih.gov

Nucleophilic Substitution Reactions and Transformations at C-2 Position of the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. pharmaguideline.comsemanticscholar.org The general order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org This indicates that the C-2 position is the most susceptible to nucleophilic attack, especially when substituted with a halogen. pharmaguideline.com

Deprotonation at the C-2 position is also a key reaction, as the hydrogen at C-2 is the most acidic proton on the oxazole ring. pharmaguideline.comwikipedia.org This deprotonation can be followed by reaction with various electrophiles. However, in many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com For this compound, which lacks a leaving group at the C-2 position, direct nucleophilic substitution is unlikely. Instead, reactions at this position would likely proceed through initial deprotonation or metallation. pharmaguideline.comwikipedia.org

Cycloaddition Reactions Involving the Oxazole Moiety

The oxazole ring can participate in cycloaddition reactions, acting as a diene. This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like character to the molecule. pharmaguideline.com

Diels-Alder Reactions of Oxazoles as Dienes: Mechanistic and Regiochemical Insights

Oxazoles can undergo Diels-Alder [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes, to yield pyridine (B92270) and furan (B31954) derivatives, respectively. clockss.orgresearchgate.net The oxazole ring acts as an azadiene. The presence of electron-donating substituents on the oxazole ring facilitates these reactions, particularly with electron-poor dienophiles in what is known as a normal demand Diels-Alder reaction. clockss.org Conversely, electron-withdrawing groups on the oxazole accentuate its electron-deficient nature, favoring inverse electron demand Diels-Alder reactions with electron-rich dienophiles. clockss.org

For this compound, the three alkyl substituents are electron-donating, which would facilitate its participation as a diene in normal demand Diels-Alder reactions. The regioselectivity of these reactions with unsymmetrical dienophiles is an important consideration. A general rule for the reactions of alkyl-substituted oxazoles with dienophiles possessing an electron-withdrawing group is that the more electronegative substituent of the dienophile tends to occupy the position that becomes C-4 in the resulting pyridine ring. clockss.org

[3+2] Cycloaddition Processes for Heterocycle Construction

Oxazoles can also participate in [3+2] cycloaddition reactions, which are valuable for the construction of other heterocyclic systems. rsc.orgresearchgate.net These reactions often proceed through the formation of a zwitterionic intermediate, which involves the opening of the oxazole ring. rsc.org For instance, the reaction of certain substituted oxazoles with tetracyanoethylene (B109619) leads to the formation of pyrrole (B145914) derivatives via a formal [3+2] cycloaddition. rsc.org

Another pathway for [3+2] cycloadditions involves the photolysis of a diazo compound to generate a singlet carbene, which can then be trapped by a nitrile in a cycloaddition to form an oxazole. nih.gov While this is a method for oxazole synthesis, it highlights the potential for the oxazole system to be involved in such cycloaddition processes under specific conditions. These reactions provide a versatile route to various five-membered heterocyclic structures. aip.orgaip.org

Ring-Opening and Recyclization Pathways of Oxazoles

The aromatic nature of the oxazole ring imparts significant stability, making ring-opening reactions less common than for its non-aromatic counterpart, oxazoline (B21484). However, under specific conditions, oxazoles can undergo transformations that involve the cleavage and reformation of the heterocyclic ring system.

One of the most significant recyclization pathways for oxazoles is their participation as dienes in Diels-Alder reactions. semanticscholar.org This reactivity allows for the conversion of the oxazole ring into other important heterocyclic structures, most notably pyridines and furans.

Reaction with Alkenes (Pyridine Synthesis): When an oxazole reacts with an alkene (a dienophile), it can undergo a [4+2] cycloaddition. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, typically losing a molecule like water, to aromatize into a substituted pyridine. semanticscholar.org

Reaction with Alkynes (Furan Synthesis): Similarly, reaction with an alkyne dienophile leads to an initial cycloadduct that can eliminate a nitrile moiety (R-CN from the C2 position of the oxazole) to yield a substituted furan. semanticscholar.org Studies on 4-silylated oxazoles have demonstrated that this Diels-Alder/retro-Diels-Alder sequence is an effective method for generating polysubstituted furans. researchgate.net

While these reactions are general for the oxazole class, the specific substitution of this compound would influence the reaction rate and the nature of the final product. The electron-donating alkyl groups on the oxazole ring would increase the energy of the highest occupied molecular orbital (HOMO), potentially accelerating the reaction with electron-poor dienophiles.

In contrast to aromatic oxazoles, related non-aromatic oxazolines are more susceptible to nucleophilic ring-opening. For instance, 2-oxazolines can undergo ring-opening N-alkylation under basic conditions. beilstein-journals.org However, the aromatic stability of this compound makes such pathways significantly less favorable without prior activation of the ring.

Metallation Chemistry of Oxazoles: Regioselective Functionalization and Subsequent Transformations

Metallation, particularly lithiation, is a powerful tool for the regioselective functionalization of heterocyclic compounds. For substituted oxazoles like this compound, the site of deprotonation is a critical question, as it can occur at one of the ring positions or at an activated alkyl substituent. The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.org However, the presence of substituents dramatically alters this preference.

Research on analogous structures provides insight into the potential metallation behavior of this compound:

Metallation at C2: In the absence of a substituent at the C2 position, lithiation occurs selectively at this site. For 5-alkyl-substituted oxazoles, lithiation with n-butyllithium (n-BuLi) followed by reaction with an electrophile has been shown to proceed at the C2 position. sci-hub.se

Metallation of a Methyl Substituent: In contrast, studies on 2,4,5-trimethyloxazole (B1265906) have shown that metallation with lithium diisopropylamide (LDA) occurs preferentially at the C2-methyl group. This is because the C2 position is the most acidic, and this acidity can be relayed to the attached methyl protons. semanticscholar.org This pathway allows for the elaboration of the C2-methyl group.

Given these precedents, the metallation of this compound presents a complex case where the outcome could be highly dependent on the reaction conditions, such as the base used, the solvent, and the temperature. Deprotonation could potentially occur at the C2-methyl group or the C5-propyl group (at the α-carbon), with the former generally being more likely due to the electronic influence of the adjacent ring nitrogen and oxygen atoms.

The resulting organometallic intermediate can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2), enabling the synthesis of a wide array of new derivatives. Furthermore, these functionalized oxazoles can serve as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl groups. sci-hub.setandfonline.com

Table 1: Regioselectivity of Lithiation in Substituted Oxazoles

| Substrate | Position of Lithiation | Reagent/Conditions | Reference |

|---|---|---|---|

| Oxazole | C2 | n-BuLi | sci-hub.se |

| 5-Alkyloxazoles | C2 | n-BuLi | sci-hub.se |

| 2,4,5-Trimethyloxazole | C2-Methyl group | LDA | semanticscholar.org |

| 1,2-Dimethylimidazole* | C5 or C2-Methyl group | Dependent on reagent | rsc.org |

Note: Imidazole included for comparison of reactivity in a related azole system.

Studies on N-Acylation, N-Alkylation, and Oxidation of Oxazole Rings

Reactions involving the heteroatoms of the oxazole ring are fundamental to its chemical profile. The nitrogen atom is weakly basic (pKa of oxazole is ~0.8) and participates in N-alkylation and, less commonly, N-acylation reactions. semanticscholar.org The ring can also undergo oxidation under various conditions.

N-Alkylation: Oxazoles are known to be readily quaternized by reacting with alkyl halides. semanticscholar.org This N-alkylation reaction forms an oxazolium salt. The resulting salt is highly activated towards nucleophilic attack and can be used in further synthetic transformations. For this compound, reaction with an agent like methyl iodide would be expected to yield the corresponding N-methyloxazolium iodide.

N-Acylation: The N-acylation of neutral oxazoles is generally challenging due to the low basicity of the nitrogen atom and its involvement in the aromatic system. While some reports mention the reactivity of N-acyl oxazolium species, the direct acylation of a neutral oxazole ring is not a common transformation. semanticscholar.org

Oxidation: The oxazole ring can be subject to oxidation, though it is relatively stable. Studies on the closely related 2-ethyl-4,5-dimethyloxazole (B1345193) indicate it can undergo oxidation to form corresponding oxazole derivatives, although specific products were not detailed. oup.com Photochemical oxidation of substituted oxazoles in the presence of sensitizers can lead to ring-cleavage products. tandfonline.com Additionally, certain substituted oxazoles can be oxidized electrochemically. organic-chemistry.org For this compound, oxidation would likely target the alkyl side chains or the electron-rich ring itself, depending on the oxidant used. Peroxidase-catalyzed oxidation has been shown to proceed via phenoxyl radical intermediates in chlorophenols, suggesting complex radical mechanisms could be involved in the biological or chemical oxidation of substituted heterocyclic compounds. nih.gov

Table 2: Summary of Reactions at the Oxazole Ring Heteroatoms

| Reaction Type | Reactivity Profile | Expected Product for this compound |

|---|---|---|

| N-Alkylation | Readily occurs with alkyl halides | 3-Alkyl-2,4-dimethyl-5-propyloxazolium salt |

| N-Acylation | Generally unfavorable for neutral oxazoles | No reaction under standard conditions |

| Oxidation | Can occur at ring or side-chains | Ring-opened products or oxidized side-chains |

Advanced Theoretical and Computational Investigations of 2,4 Dimethyl 5 Propyloxazole

Quantum Chemical Studies on Electronic Structure and Aromaticity of Oxazole (B20620) Systems

Quantum chemical methods are instrumental in elucidating the electronic structure and aromatic character of oxazole systems. helsinki.fi These studies provide a foundational understanding of the molecule's stability and reactivity.

Application of Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic properties of molecules like oxazole derivatives. irjweb.comjksus.org The B3LYP functional, combined with basis sets such as 6-311++g(2df,2p) or 6-311G(d,p), has proven effective in these calculations. cdu.edu.auresearchgate.net DFT allows for the accurate determination of bond lengths, bond angles, and dihedral angles, revealing that the oxazole ring is nearly planar. scispace.com

Theoretical calculations using DFT can also determine various electronic properties, including net charges, dipole moments, and heats of formation. scispace.com For instance, studies on substituted oxazoles have shown that the introduction of methyl groups can influence the charge distribution on the ring atoms. scispace.comresearchgate.net Specifically, in dimethyl-substituted oxazoles, the C-2 position can exhibit a significant positive charge, making it a potential site for nucleophilic attack. scispace.com

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Oxazole | B3LYP/6-311++g(2df,2p) | -7.98 | -1.02 | 6.96 | 1.50 |

| 2-Methyloxazole | B3LYP/6-311++g(2df,2p) | -7.75 | -0.95 | 6.80 | 1.65 |

| 4-Methyloxazole | B3LYP/6-311++g(2df,2p) | -7.69 | -0.98 | 6.71 | 1.82 |

| 5-Methyloxazole | B3LYP/6-311++g(2df,2p) | -7.71 | -0.92 | 6.79 | 1.35 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Their Influence on Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.orgunesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of kinetic stability; a larger gap suggests higher stability and lower reactivity. irjweb.comcdu.edu.au

For oxazole, the HOMO-LUMO gap is approximately 6.957 eV, indicating it is more stable than benzene (B151609) and furan (B31954). cdu.edu.au Substituents on the oxazole ring can modulate this gap. Electron-donating groups, such as methyl groups, tend to increase the HOMO energy level with little effect on the LUMO, thereby decreasing the energy gap and increasing reactivity. researchgate.net The distribution of HOMO and LUMO contours is barely affected by methyl groups. cdu.edu.au In contrast, electron-withdrawing groups can lower both HOMO and LUMO energies. The interaction between the HOMO of an oxazole derivative (electron donor) and the LUMO of a reactant (electron acceptor) governs the course of many chemical reactions. cdu.edu.au

Reactivity Descriptors from Computational Chemistry: Fukui Functions and Local Hard-Soft Acid-Base (HSAB) Principle

To gain a more nuanced understanding of reactivity at specific atomic sites, computational chemists employ reactivity descriptors derived from conceptual DFT. nih.gov Fukui functions and the Hard-Soft Acid-Base (HSAB) principle are particularly insightful. nih.govcore.ac.uk

The Fukui function, f(r), identifies the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. komorowski.edu.pl It quantifies the change in electron density at a particular point when an electron is added to or removed from the system. komorowski.edu.pl For oxazole derivatives, Fukui functions can predict the most probable sites for electrophilic attack. researchgate.net For instance, studies have shown that for many substituted oxazoles, the nitrogen atom is a preferred site for reactions with hard electrophiles, while electron-donating groups can make it a favorable site for soft reactions as well. researchgate.net

The Local HSAB principle complements this by stating that hard acids prefer to react with hard bases, and soft acids with soft bases, on a local level within a molecule. acs.org The local softness of a molecule can be related to the Fukui function. nih.govnih.gov By analyzing the local softness at different atomic sites, one can predict the regioselectivity of reactions. For example, in electron-rich oxazoles, the reactivity towards electrophiles often follows the order of 2-substituted > 5-substituted > 4-substituted derivatives due to resonance effects that enhance the nucleophilicity of the nitrogen atom. researchgate.net

Conformational Analysis of 2,4-Dimethyl-5-propyloxazole and Its Derivatives using Molecular Dynamics Simulations

While the oxazole ring itself is largely planar, the substituents, such as the propyl group in this compound, can adopt various conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. nih.govucr.edunih.gov

Computational Prediction of Reaction Pathways and Transition States for Oxazole Transformations

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. rsc.org This is particularly useful for understanding the mechanisms of various transformations that oxazoles can undergo.

For example, the reaction of oxazoles with singlet oxygen has been computationally investigated, revealing a [4+2]-cycloaddition pathway that leads to the formation of an imino-anhydride intermediate. cdu.edu.au DFT calculations can locate the transition state for this reaction and determine its energy barrier, providing insights into the reaction kinetics. cdu.edu.au Similarly, computational studies have been used to explore the photoinduced reactions of related heterocycles like isoxazoles, which can involve ring-opening to form nitrile ylides that subsequently cyclize to form oxazoles. aip.org The barriers for these transformation steps can be calculated, explaining the observed product distributions. aip.org In the context of Fischer carbene reactions with oxazolones, computational analysis has shown that the reaction can proceed through a stepwise mechanism rather than a concerted cycloaddition, with the regioselectivity being explained by the relative energies of the reaction intermediates. researchgate.net These examples highlight the power of computational methods to unravel complex reaction mechanisms involving oxazole systems.

Comprehensive Spectroscopic Characterization Methodologies for 2,4 Dimethyl 5 Propyloxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2,4-Dimethyl-5-propyloxazole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and confirm the substitution pattern on the oxazole (B20620) ring.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the two methyl groups and the propyl group attached to the oxazole core. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

Based on data from analogous structures like 2,4,5-trimethyloxazole (B1265906), where methyl groups at positions 2, 4, and 5 appear at approximately 2.35, 2.18, and 2.03 ppm respectively, the chemical shifts for this compound can be predicted. nih.gov The methyl protons at C-2 are typically the most deshielded due to the adjacent nitrogen atom's inductive effect. The propyl group at C-5, being an alkyl substituent, will exhibit characteristic multiplets.

Expected ¹H NMR Data:

2-CH₃: A singlet appearing around δ 2.3-2.4 ppm.

4-CH₃: A singlet appearing at a slightly higher field, around δ 2.1-2.2 ppm.

5-CH₂CH₂CH₃:

The methylene (B1212753) group attached to the oxazole ring (α-CH₂) is expected to be a triplet around δ 2.4-2.6 ppm.

The central methylene group (β-CH₂) would appear as a sextet around δ 1.6-1.8 ppm.

The terminal methyl group (γ-CH₃) would be a triplet at the highest field, around δ 0.9-1.0 ppm.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 2-CH₃ | 2.35 | Singlet (s) | 3H |

| 4-CH₃ | 2.18 | Singlet (s) | 3H |

| 5-CH₂- (α) | 2.50 | Triplet (t) | 2H |

| 5-...CH₂-... (β) | 1.70 | Sextet | 2H |

| 5-...CH₃ (γ) | 0.95 | Triplet (t) | 3H |

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, eight unique carbon signals are expected: three for the oxazole ring carbons (C-2, C-4, C-5), two for the methyl substituents, and three for the propyl substituent. The chemical shifts of the ring carbons are highly characteristic; C-2 typically appears around 158-160 ppm, C-5 around 142-145 ppm, and C-4 around 130-132 ppm, based on data from similar substituted oxazoles. nih.govresearchgate.net

Correlation spectroscopy experiments are vital for unambiguous assignment:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity within the propyl group by showing correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to assign the carbon signals for each of the protonated carbons (the two methyl groups and the three carbons of the propyl chain).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Oxazole Ring) | 159.0 |

| C-5 (Oxazole Ring) | 144.0 |

| C-4 (Oxazole Ring) | 131.0 |

| 5-CH₂- (α) | 25.0 |

| 5-...CH₂-... (β) | 22.0 |

| 2-CH₃ | 14.0 |

| 5-...CH₃ (γ) | 13.8 |

| 4-CH₃ | 11.0 |

2D NMR is indispensable for piecing together the molecular puzzle. For a molecule like this compound, which lacks stereocenters, the primary role of 2D NMR is to establish connectivity.

The HMBC spectrum is particularly powerful. Key expected correlations would include:

Protons of the 2-CH₃ group showing a 2-bond correlation to C-2.

Protons of the 4-CH₃ group showing 2-bond and 3-bond correlations to C-4 and C-5, respectively.

Protons of the α-CH₂ of the propyl group showing 2-bond and 3-bond correlations to C-5 and C-4, respectively.

These correlations would definitively place the methyl groups at positions 2 and 4 and the propyl group at position 5, confirming the structure as this compound and distinguishing it from other isomers.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. For this compound (C₈H₁₃NO), the expected exact mass would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm).

Molecular Formula: C₈H₁₃NO Monoisotopic Mass: 139.0997 Da

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural information. For alkyl-substituted oxazoles, fragmentation is often directed by the alkyl chains. Key expected fragmentation pathways for this compound include:

α-cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group to form a stable cation at m/z 110. This is often a prominent peak.

Loss of a methyl radical: Loss of one of the methyl groups (•CH₃, 15 Da) to yield an ion at m/z 124.

Ring fragmentation: The oxazole ring itself can fragment, though this is often less favorable than cleavage of the alkyl side chains.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the C-H bonds of the alkyl groups and the characteristic vibrations of the oxazole ring.

Key expected absorption bands include:

~2850-3000 cm⁻¹: C-H stretching vibrations from the methyl and propyl groups.

~1610-1650 cm⁻¹: C=N stretching vibration of the oxazole ring.

~1550-1580 cm⁻¹: C=C stretching vibration of the oxazole ring.

~1050-1150 cm⁻¹: C-O-C stretching vibrations, characteristic of the ether-like linkage within the oxazole ring. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1610-1650 | C=N Stretch | Oxazole Ring |

| 1550-1580 | C=C Stretch | Oxazole Ring |

| 1050-1150 | C-O-C Stretch | Oxazole Ring |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring is a heteroaromatic chromophore that undergoes π → π* and n → π* transitions. For simple alkyl-substituted oxazoles, these absorptions typically occur in the ultraviolet region.

π → π transitions:* These are typically strong absorptions and are expected to occur below 250 nm for the oxazole ring. The alkyl substituents have a minor bathochromic (red shift) effect compared to the unsubstituted oxazole.

n → π transitions:* These transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and may be observed as a shoulder on the more intense π → π* bands.

The absence of extended conjugation in this compound means its UV absorption maxima (λ_max) would be at a relatively short wavelength, likely in the 210-230 nm range.

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 | π → π* | Oxazole Ring |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives or related compounds)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, offering a definitive structural proof.

The general process for X-ray crystallography involves several key steps:

Crystal Growth: A high-quality single crystal of the compound of interest is grown. This is often the most challenging step, as the compound must be induced to crystallize in an ordered lattice.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

The insights gained from X-ray crystallography of related solid oxazole derivatives can provide valuable benchmark data for computational modeling and a deeper understanding of the structural properties of the oxazole ring system present in this compound. nih.gov

Interactive Data Tables

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.10700 | 127.7 |

| [M+Na]⁺ | 162.08894 | 137.5 |

| [M-H]⁻ | 138.09244 | 131.2 |

| [M+NH₄]⁺ | 157.13354 | 149.4 |

| [M+K]⁺ | 178.06288 | 137.5 |

| [M+H-H₂O]⁺ | 122.09698 | 122.3 |

| [M+HCOO]⁻ | 184.09792 | 151.4 |

| [M+CH₃COO]⁻ | 198.11357 | 175.3 |

Data sourced from PubChemLite. uni.lu

Applications in Advanced Organic Synthesis and Materials Science Research

2,4-Dimethyl-5-propyloxazole as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the oxazole (B20620) ring allows for its transformation into a variety of other important chemical motifs, making this compound a valuable starting material for the synthesis of diverse and complex molecules. thieme-connect.comorganic-chemistry.org

The oxazole moiety can be viewed as a masked di- or tri-acyl amine, and its ability to undergo ring-opening and rearrangement reactions makes it a powerful precursor for other five-membered heterocyclic systems. nih.gov

Pyrroles: The synthesis of pyrroles from oxazoles can be achieved through various methodologies, including dynamic 8π electrocyclizations. nih.gov Gold-catalyzed reactions of α-imino carbene complexes with enol ethers also provide a route to highly substituted pyrroles, suggesting a potential pathway from derivatives of this compound. rsc.orgscispace.com

Imidazoles: A direct conversion of oxazoles to N-substituted imidazoles can be accomplished, often under microwave-assisted conditions. rsc.orgrsc.org This transformation highlights the potential of this compound as a protected imidazole, allowing for late-stage functionalization. rsc.org

Thiazoles: The synthesis of thiazoles from oxazole precursors is a known transformation in heterocyclic chemistry. organic-chemistry.orgaip.org This often involves ring-opening followed by cyclization with a sulfur source.

Pyrazoles: Pyrazole derivatives can be synthesized from oxazoles through condensation reactions with hydrazine (B178648) derivatives. researchgate.netnih.govjetir.org

Pyrimidines: The construction of fused pyrimidine (B1678525) rings onto an existing oxazole core is a documented strategy for creating oxazolo[5,4-d]pyrimidines. osi.lvresearchgate.netnih.gov

Table 1: Potential Heterocyclic Transformations of this compound

| Target Heterocycle | General Reaction Type | Potential Reagents |

|---|---|---|

| Pyrrole (B145914) | Electrocyclization / Gold-Catalysis | Heat / Gold catalyst, Enol ether |

| Imidazole | Microwave-assisted amination | Primary amine, Microwave |

| Thiazole | Ring-opening/Cyclization | Lawesson's reagent |

| Pyrazole | Condensation | Hydrazine hydrate |

| Pyrimidine | Annulation | Amidines, POCl₃ |

The oxazole ring serves as a stable precursor to peptide backbones and can be unmasked to reveal amino acid and aminoketone functionalities. bioorganica.com.ua

Functionalized Aminoketones: Oxidative cleavage of 2,4,5-trisubstituted oxazoles can yield di- and triacylamines, which can be further hydrolyzed to aminoketones. nih.gov

Amino Acids: Oxazole derivatives are widely used as precursors for the synthesis of both natural and unnatural amino acids. d-nb.inforesearchgate.netnih.gov The oxazole can be considered a masked carboxylic acid and amine, which can be revealed through synthetic manipulations. bioorganica.com.ua

Peptidic Scaffolds: The incorporation of oxazole-containing amino acids into peptide chains is a strategy to create peptidomimetics with enhanced stability and specific conformations. acs.orgnih.govnih.gov The oxazole moiety can act as a scaffold for designing helical foldamers. researchgate.net

Development of Oxazole-Based Ligands in Catalysis

The nitrogen atom in the oxazole ring provides a coordination site for metal ions, making oxazole derivatives attractive candidates for the development of novel ligands in catalysis. diva-portal.org

The synthesis of chiral bisoxazoline (BOX) ligands is a well-established field in asymmetric catalysis. nih.gov By analogy, chiral derivatives of this compound could be synthesized and employed in a range of enantioselective transformations. The development of planar-chiral oxazole-pyridine N,N-ligands has shown great promise in palladium-catalyzed asymmetric reactions. dicp.ac.cnacs.org

Oxazole-containing ligands have been successfully used in various transition metal-catalyzed reactions. For instance, chiral pyridine (B92270) bis(oxazoline) ligands are effective in nickel-catalyzed asymmetric cross-coupling reactions. nih.gov The electronic properties of the oxazole ring can be fine-tuned by the substituents, which in the case of this compound are the methyl and propyl groups, to modulate the catalytic activity of the metal center.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Catalyst | Potential Ligand Type |

|---|---|---|

| Asymmetric Acetoxylation | Palladium | Chiral Oxazole-Pyridine |

| Asymmetric Cross-Coupling | Nickel | Chiral Bis(oxazoline) |

| Asymmetric Cycloadditions | Copper, Rhodium | Chiral Oxazoline (B21484) |

Integration of Oxazole Moieties into Novel Material Architectures

The thermal stability and specific optical properties of the oxazole ring make it a desirable component in the design of advanced materials. ontosight.ai

Polymers containing oxazole rings, such as poly(aryl ether oxazole)s, have demonstrated good solubility and high thermal stability. acs.org The incorporation of this compound into polymer backbones could lead to materials with tailored properties for applications in high-performance coatings and adhesives. ontosight.ai Furthermore, poly(2-oxazoline)s are a class of polymers with numerous potential applications in the biomedical field, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. nih.govsigmaaldrich.com The specific substitution pattern of this compound could influence the physical and chemical properties of such polymers. ontosight.ai

Oxazole-Containing Polymers and Their Synthesis

Research into polymers incorporating an oxazole ring has revealed their potential for creating materials with desirable thermal stability, chemical resistance, and specific optical properties. researchgate.net The synthesis of such polymers often involves the polymerization of monomers containing the oxazole moiety.

However, a review of the current scientific literature indicates that This compound has not been reported as a monomer in the synthesis of oxazole-containing polymers. Research in this area tends to focus on oxazole derivatives with more complex functional groups that facilitate polymerization and impart specific functionalities to the resulting polymer chain. For instance, methods like isocyanoacetate-aldehyde polymerization have been used to create oxazoline-containing polymers, which can then be endowed with properties such as aggregation-induced emission for sensor applications. researchgate.net While general methods for synthesizing alkyl-substituted oxazoles exist researchgate.net, their subsequent use in polymerization to create advanced materials is not a current focus of published research.

Design and Synthesis of Fluorescent Dyes and Luminescent Materials Incorporating Oxazole Units

The rigid, planar structure and π-electron system of the oxazole ring make it an attractive core for the development of fluorescent and luminescent materials. The photophysical properties of these materials, such as their absorption and emission wavelengths, can be tuned by the addition of various substituents to the oxazole core. nih.govtandfonline.com

Despite the general utility of the oxazole scaffold in this field, there is currently no published research detailing the design, synthesis, or application of This compound as a fluorescent dye or luminescent material. The development of oxazole-based fluorophores typically involves the incorporation of aryl groups or other extended conjugated systems to enhance their fluorescent properties. nih.govtandfonline.com For example, aryl-substituted oxazole derivatives have been synthesized and studied for their potential as fluorescent probes, with their emission characteristics being dependent on the nature of the aryl substituent. nih.gov Simple alkyl-substituted oxazoles like this compound are not expected to exhibit significant fluorescence in the visible spectrum.

Applications in Electronic Materials Research

Oxazole derivatives have garnered attention in the field of electronic materials due to their electronic properties, which can be suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). jksus.org The electron-deficient nature of the oxazole ring can facilitate electron transport, making some oxazole-containing compounds candidates for n-type semiconductor materials. jksus.org

A thorough search of the scientific literature reveals no studies on the application of This compound in electronic materials research. The electronic properties of oxazole derivatives are highly dependent on their molecular structure, particularly the nature of the substituents on the oxazole ring. jksus.org Research in this area has focused on oxazoles with substituents that can effectively modulate the frontier molecular orbital (HOMO-LUMO) energy levels to achieve desired electronic characteristics. jksus.org The simple alkyl groups in this compound are not anticipated to confer the necessary electronic properties for applications in advanced electronic materials.

Investigations into the Natural Occurrence and Derivatization of Oxazole Systems

Biosynthesis of Oxazole (B20620) Rings in Natural Products: Mechanistic and Enzymatic Studies

The formation of the oxazole ring in natural products is a sophisticated enzymatic process that typically occurs through one of two major pathways: as a post-translational modification in ribosomally synthesized peptides or within the assembly lines of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems. mdpi.comnih.gov

Regardless of the overarching pathway, the core transformation involves the cyclization and subsequent oxidation of a serine or threonine residue. nih.govmdpi.com The biosynthesis can be broadly understood as a two-step enzymatic cascade:

Azoline Formation : The process begins with the heterocyclization of a β-hydroxyl amino acid, such as serine or threonine. This reaction is catalyzed by an ATP-dependent cyclodehydratase enzyme. acs.orgnih.gov In the case of thiazole/oxazole-modified microcins (TOMMs), a class of ribosomally produced peptides, this step is performed by a complex of proteins (often denoted as C- and D-proteins). acs.orgnih.gov This initial reaction forms an oxazoline (B21484) ring, which is the saturated precursor to the aromatic oxazole.

Oxidation to Azole : The oxazoline ring is then oxidized to the aromatic oxazole. This dehydrogenation is catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase (often a B-protein in TOMM systems). mdpi.comnih.gov

Recent research has identified specific enzymes responsible for these transformations. For instance, in the biosynthesis of inthomycins by Streptomyces sp., the enzyme Itm15, a cyclodehydratase, was identified as the key catalyst for forming the oxazole ring from a straight-chain precursor within a hybrid PKS/NRPS system. nih.govasm.org Similarly, studies on indolyloxazole alkaloids in Pseudomonas have revealed a desaturase-like enzyme that performs an unusual decarboxylative cyclization to generate the oxazole ring. researchgate.netethz.ch These findings highlight the diverse enzymatic strategies nature employs to construct this important heterocycle.

Table 1: Key Enzymes in Oxazole Ring Biosynthesis

| Enzyme Class | Function | Cofactor/Dependency | Biosynthetic System Example |

| Cyclodehydratase | Catalyzes the cyclization of Ser/Thr residues to form an oxazoline ring. nih.gov | ATP | Thiazole/Oxazole-Modified Microcins (TOMMs) acs.org |

| Dehydrogenase | Oxidizes the oxazoline ring to the aromatic oxazole ring. mdpi.com | Flavin Mononucleotide (FMN) | Thiazole/Oxazole-Modified Microcins (TOMMs) acs.orgnih.gov |

| Desaturase-like Enzyme | Generates oxazole via a decarboxylative cyclization mechanism. researchgate.netethz.ch | Non-heme diiron | Pseudomonas Indolyloxazole Alkaloids ethz.ch |

| NRPS Cyclization (Cy) Domain | Catalyzes cyclization to form the five-membered ring within an NRPS module. acs.org | ATP (for A domain activation) | Oxazolismycin, Epothilone acs.org |

Total Synthesis and Structural Elucidation of Oxazole-Containing Natural Products (General, e.g., Marine Origin)

Oxazole-containing natural products, particularly those isolated from marine organisms like sponges and ascidians, often possess complex molecular architectures and potent biological activities. researchgate.netnio.res.in However, they are typically isolated in very small quantities, which hampers extensive biological evaluation and further development. tandfonline.com Consequently, total synthesis has become an indispensable tool for confirming their proposed structures, determining absolute stereochemistry, and providing a scalable supply of these valuable compounds for further study. mdpi.com

The total synthesis of complex oxazoles like the phorboxazoles, diazonamides, and bengazoles presents significant chemical challenges due to their intricate structures and multiple stereocenters. researchgate.netbenthamdirect.com Synthetic chemists have developed numerous strategies to construct the core oxazole ring, which can then be incorporated into the larger molecular framework. These methods have become increasingly sophisticated, allowing for the efficient and stereocontrolled assembly of these complex targets. nio.res.in

Structural elucidation of these natural products relies heavily on a combination of modern spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular formula, while extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the connectivity and relative stereochemistry of the molecule. mdpi.com In many cases, the final, unambiguous proof of a structure, including its absolute configuration, is achieved through X-ray crystallographic analysis or by completing a total synthesis that matches the data of the natural isolate. mdpi.com

Table 2: Examples of Marine-Derived Oxazole-Containing Natural Products

| Compound Family | Marine Source | Notable Structural Feature(s) |

| Bengazoles | Marine Sponges (Jaspis sp.) | Two oxazole rings connected to a single carbon atom. nio.res.inmdpi.com |

| Phorboxazoles | Marine Sponges (Phorbas sp.) | Polyoxazole-based macrolides with numerous stereocenters. nio.res.inbenthamdirect.com |

| Diazonamides | Marine Ascidians (Diazona sp.) | Highly complex, cyclic peptides containing oxazole and other heterocyclic rings. researchgate.netmdpi.com |

| Ulapualides | Marine Sponges | Complex macrolides containing trisubstituted oxazole rings. researchgate.netthieme-connect.com |

| Hennoxazoles | Marine Sponges (Polyfibrospongia sp.) | Bis-oxazole containing a skipped diene system. researchgate.netbenthamdirect.com |

Research on Synthetic Analogues and Derivatives of Naturally Occurring Oxazoles for Structure-Property Relationship Studies

The potent biological activities of many oxazole-containing natural products make them attractive scaffolds for drug discovery. However, their natural forms may not possess optimal pharmacological properties, such as stability, solubility, or target selectivity. To address these limitations and to understand the key molecular features responsible for their activity, researchers design and synthesize analogues and derivatives. tandfonline.commdpi.com This process is central to structure-activity relationship (SAR) studies.

SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological properties. tandfonline.com For oxazole-containing compounds, this can involve:

Modification of the Oxazole Ring: Altering the substituents at the C2, C4, or C5 positions of the oxazole ring to probe their importance for target binding. tandfonline.com

Alteration of Side Chains: Modifying appended side chains to enhance potency or improve pharmacokinetic properties. mdpi.com

Simplification of the Core Structure: Creating simplified analogues that retain the essential pharmacophore—the core molecular features necessary for biological activity—while being easier to synthesize. mdpi.com

For example, SAR studies on the anticancer peptide Wewakazole B have involved synthesizing analogues where the number and position of oxazole rings are varied to determine which heterocycles are critical for cytotoxicity against drug-resistant cancer cell lines. sciforum.net Similarly, research on synthetic 3,4-diarylisoxazoles, analogues of the natural product Combretastatin A-4, has shown that specific substitution patterns on the aryl rings are crucial for achieving potent cytotoxicity and antitubulin activity. acs.org These studies provide critical insights that guide the design of more effective and drug-like therapeutic agents. researchgate.net

Occurrence of 2,4-Dimethyl-5-propyloxazole in Natural Matrices for Chemical Profiling Research

Research and food chemistry databases have documented the detection of this compound in a limited number of natural sources. Its identification in these matrices is important for chemical profiling, which aims to characterize the chemical composition of foods for quality control, authenticity, and understanding the biochemical changes that occur during processing and cooking. Based on available literature, the occurrence of this specific compound is not widespread, and published research focusing solely on it is scarce. foodb.ca

Table 3: Documented Natural Occurrence of this compound

| Natural Matrix | Food Category | Reference(s) |

| Crustaceans | Seafood | foodb.ca |

| Nuts | Plant-based Food | foodb.ca |

| Potato (Solanum tuberosum) | Vegetable | foodb.ca |

Future Research Trajectories and Methodological Innovations in 2,4 Dimethyl 5 Propyloxazole Chemistry

Development of Highly Efficient and Selective Synthetic Routes for 2,4-Dimethyl-5-propyloxazole and Its Derivatives

The synthesis of polysubstituted oxazoles, including this compound, is a cornerstone of research in this area. While traditional methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses exist, contemporary research is focused on developing more efficient, scalable, and regioselective methodologies. irjmets.comijpsonline.com

Recent advancements have introduced several promising strategies. One such method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent, offering a broad substrate scope and good functional group tolerance. nih.gov Another approach utilizes a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence to produce 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. nih.gov This method is particularly attractive due to the commercial availability of the starting materials. nih.gov

Metal-catalyzed reactions have also emerged as a powerful tool for oxazole synthesis. For instance, a palladium/copper co-catalyzed direct arylation of 4-aryl/alkyl oxazoles with various aryl bromides has been developed for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com Furthermore, visible light photocatalysis offers a mild and practical method for synthesizing 2,5-disubstituted oxazoles from readily available α-bromoketones and benzylamines. researchgate.net

The development of these and other novel synthetic routes will be crucial for the efficient production of this compound and a diverse library of its derivatives, enabling further exploration of their properties and applications.

Table 1: Comparison of Modern Synthetic Routes for Substituted Oxazoles

| Synthetic Method | Key Reagents/Catalysts | Starting Materials | Products | Key Advantages |

| Triflylpyridinium Reagent Method nih.gov | Triflylpyridinium reagent, isocyanoacetates | Carboxylic acids | 4,5-Disubstituted oxazoles | Broad substrate scope, good functional group tolerance |

| One-pot Suzuki-Miyaura Coupling nih.gov | DMT-MM, Ni-catalyst | Carboxylic acids, amino acids, boronic acids | 2,4,5-Trisubstituted oxazoles | Use of commercially available starting materials, good yields |

| Palladium/Copper-Comediated Direct Arylation tandfonline.com | Pd(PPh3)4, CuI | 4-Aryl/alkyl oxazoles, aryl bromides | 2,4-Disubstituted oxazoles | High functional group tolerance, rapid reaction |

| Visible Light Photocatalysis researchgate.net | [Ru(bpy)3]Cl2, K3PO4, CCl3Br | α-Bromoketones, benzylamines | 2,5-Disubstituted oxazoles | Mild reaction conditions, room temperature |

| Iodine-Mediated Domino Protocol rsc.org | I2, NaHCO3 | β-Ketoesters, primary amines | Polysubstituted oxazoles | Metal- and peroxide-free, use of water as solvent |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Oxazole Core

Beyond synthesis, a deeper understanding of the reactivity of the oxazole ring is essential for unlocking its full potential. The oxazole moiety can undergo various transformations, including cycloadditions, reductions, and electrophilic and nucleophilic substitutions. researchgate.net Future research will likely focus on discovering and exploiting novel reactivity patterns.

One area of interest is the rearrangement of related heterocyclic systems to form oxazoles. A remarkable base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been reported, highlighting the potential for unexpected and facile transformations. rsc.orgrsc.org The proposed mechanism involves a series of steps that differ from previously known rearrangements, opening up new avenues for synthetic design. rsc.orgrsc.org

Furthermore, the development of domino reactions that combine multiple bond-forming events in a single step is a promising direction. For example, a domino synthesis of 4-vinyl oxazoles has been developed by merging a cyclocondensation reaction with an unprecedented 1,2-oxazole rearrangement process. lu.se Such strategies offer a more atom- and step-economical approach to complex molecules. lu.se Investigating the reactivity of this compound in similar unprecedented transformations could lead to the discovery of novel chemical space and the synthesis of unique derivatives with interesting properties.

Advanced Computational Modeling for Predictive Chemistry and Rational Reaction Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. ijrpr.com For heterocyclic compounds like this compound, computational methods can predict reactivity, stability, and the regioselectivity of reactions. nih.govnumberanalytics.com

Density Functional Theory (DFT) and other ab initio methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies, providing valuable insights that can guide experimental work. nih.govnumberanalytics.com For instance, computational studies have been used to elucidate the mechanism of a domino synthesis of 4-vinyl oxazoles. lu.se

Moreover, the integration of machine learning and artificial intelligence with computational chemistry is set to revolutionize synthesis planning. numberanalytics.com These approaches can be used to predict the properties of novel oxazole derivatives and to design efficient synthetic pathways. ijrpr.comnumberanalytics.com The application of such predictive models to this compound could accelerate the discovery of new derivatives with desired functionalities and streamline the optimization of their synthesis.

Table 2: Applications of Computational Modeling in Oxazole Chemistry

| Computational Method | Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) nih.govnumberanalytics.com | Reaction mechanism studies | Transition state geometries, activation energies, reaction pathways |

| Ab initio calculations nih.gov | Stability and reactivity prediction | Likelihood of hetaryne generation, regioselectivity of nucleophilic addition |

| Quantitative Structure-Activity Relationship (QSAR) ijrpr.com | Prediction of biological activity | Correlation of molecular descriptors with biological activity |

| Machine Learning/AI numberanalytics.com | Synthesis planning and property prediction | Efficient synthetic routes, melting points, boiling points, solubility |

Interdisciplinary Research Integrating this compound into Emerging Fields (e.g., nanotechnology, advanced biomaterials)

The unique structural and electronic properties of oxazole derivatives make them attractive candidates for integration into interdisciplinary fields such as nanotechnology and advanced biomaterials. irjmets.com While research in this area is still emerging, the potential applications are vast.

In nanotechnology, oxazole-containing molecules could serve as building blocks for novel functional materials. For example, oxazole-based fluorescent dyes have potential applications in bioimaging. irjmets.com The synthesis of magnetically separable nanocatalysts for the green synthesis of oxazole derivatives also points towards the intersection of nanotechnology and oxazole chemistry. mdpi.com

In the field of advanced biomaterials, polymers based on oxazoline (B21484), a related heterocyclic compound, have been extensively studied. Poly(2-oxazoline)s are known for their biocompatibility and are being explored for drug delivery applications. nih.govtu-dresden.deresearchgate.net Although this compound itself is a small molecule, its derivatives could potentially be incorporated into larger polymer structures to create novel biomaterials with tailored properties. Future research could explore the synthesis of oxazole-containing polymers and their potential use in areas such as tissue engineering and controlled drug release. mdpi.com

Design of Sustainable Synthetic Methodologies for Enhanced Scalability in Academic Research

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of this compound and its derivatives, there is a growing emphasis on developing sustainable methodologies that are not only efficient but also environmentally benign. ijpsonline.commdpi.com

Key aspects of green synthetic approaches for oxazoles include the use of microwave-assisted synthesis, ultrasound, ionic liquids, deep-eutectic solvents, and the development of reusable catalysts. ijpsonline.comijpsonline.com For example, an iodine-mediated domino protocol for the synthesis of polysubstituted oxazoles in water has been developed, avoiding the use of toxic metals and solvents. rsc.org Similarly, calcium-catalyzed elimination-cyclization reactions offer a sustainable and rapid route to functionalized 5-aminooxazoles. nih.gov

The scalability of synthetic methods is another critical consideration for academic research, as it allows for the production of larger quantities of material for further studies. Several modern synthetic methods for oxazoles have been demonstrated to be scalable to the gram scale. nih.govorganic-chemistry.orgmdpi.com The development of robust and scalable green synthetic routes will be essential for advancing the study of this compound and facilitating its potential applications. researchgate.net

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Green Chemistry Principle | Application in Oxazole Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ionic liquids. | Iodine-mediated synthesis of oxazoles in water. rsc.org |

| Catalysis | Employing reusable and non-toxic catalysts. | Calcium-catalyzed synthesis of 5-aminooxazoles. nih.gov |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 2,4-disubstituted oxazoles. tandfonline.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Domino reactions for the synthesis of polysubstituted oxazoles. rsc.orglu.se |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. | Future direction for oxazole synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。